molecular formula C13H26N2O2 B13539969 (S)-3-((S)-Sec-butyl)-piperazine-1-carboxylic acid tert-butyl ester

(S)-3-((S)-Sec-butyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13539969
M. Wt: 242.36 g/mol
InChI Key: HKBHWTZBSJEWCD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(butan-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(butan-2-yl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms with a tert-butyl group. One common method is the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-(butan-2-yl)piperazine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. The industrial synthesis often employs similar reagents and conditions as the laboratory-scale synthesis but on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(butan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(butan-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(butan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl piperazine-1-carboxylate: A closely related compound with similar protective groups.

    Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another piperazine derivative with different substituents.

    Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: A compound with a benzothiophene group attached to the piperazine ring.

Uniqueness

Tert-butyl 3-(butan-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and butan-2-yl groups provide steric hindrance and influence its reactivity and interaction with molecular targets .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 3-butan-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-6-10(2)11-9-15(8-7-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3

InChI Key

HKBHWTZBSJEWCD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CN(CCN1)C(=O)OC(C)(C)C

Origin of Product

United States

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